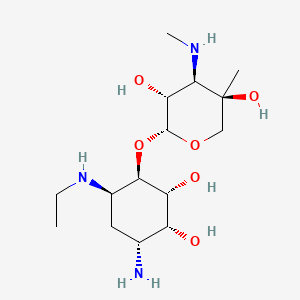
Diepoxydihydromyrcene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diepoxydihydromyrcene is a chemical compound characterized by the presence of two epoxy groups within its molecular structure. This compound is derived from dihydromyrcene, a monoterpene commonly found in essential oils. The presence of epoxy groups in this compound enhances its reactivity and potential biological activity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diepoxydihydromyrcene can be synthesized through the epoxidation of dihydromyrcene. The process typically involves the use of peracids, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the diepoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process. The product is then purified through distillation or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diepoxydihydromyrcene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy sites, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy groups under mild conditions.
Major Products Formed:
Dihydroxy derivatives: Formed through oxidation.
Hydroxyl-substituted derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Diepoxydihydromyrcene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers, resins, and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of diepoxydihydromyrcene involves the reactivity of its epoxy groups. These groups can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of covalent bonds. The compound’s biological activity is attributed to its ability to modify proteins and other biomolecules, thereby affecting cellular processes and pathways.
Similar Compounds:
Epoxydihydromyrcene: Contains a single epoxy group and exhibits similar reactivity but with lower biological activity.
Dihydromyrcene: The parent compound without epoxy groups, less reactive but widely used in the fragrance industry.
Diepoxycarene: Another diepoxide with a different carbon skeleton, used in similar applications.
Uniqueness: this compound’s uniqueness lies in its dual epoxy groups, which confer higher reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propriétés
| 63869-17-0 | |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[3-(oxiran-2-yl)but-3-enyl]oxirane |
InChI |
InChI=1S/C10H16O2/c1-7(8-6-11-8)4-5-9-10(2,3)12-9/h8-9H,1,4-6H2,2-3H3 |
Clé InChI |
AMZXMTLDFZJYKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CCC(=C)C2CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







